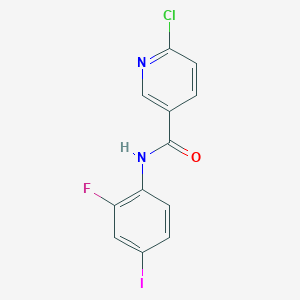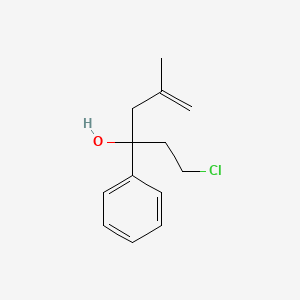
Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 4-methylthiophene-2-carboxylate, followed by the introduction of the 4-chlorophenyl group through a coupling reaction. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.
化学反应分析
Types of Reactions
Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
科学研究应用
Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl-3-bromo-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylate
- Methyl-3-bromo-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylate
- Methyl-3-bromo-5-(4-nitrophenyl)-4-methylthiophene-2-carboxylate
Uniqueness
Compared to similar compounds, Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
属性
分子式 |
C13H10BrClO2S |
|---|---|
分子量 |
345.64 g/mol |
IUPAC 名称 |
methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H10BrClO2S/c1-7-10(14)12(13(16)17-2)18-11(7)8-3-5-9(15)6-4-8/h3-6H,1-2H3 |
InChI 键 |
QIJHOZNTJRMUQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1Br)C(=O)OC)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 5-chlorospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B8336013.png)
![ethyl N-[2,6-dichloro-4-(2-hydroxyethyl)phenyl]aminoacetate](/img/structure/B8336026.png)



![(R,R)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8336060.png)


![(3S)-3-carbamoyl-2-azabicyclo[2.2.2]octane](/img/structure/B8336090.png)


![methyl (1R,4aS,7aS)-7-(hydroxymethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8336109.png)
